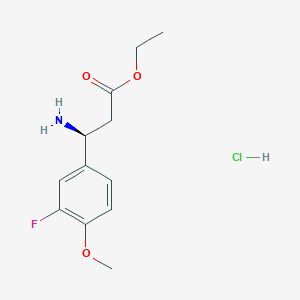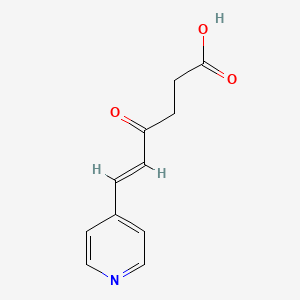
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid is a chemical compound characterized by the presence of a pyridine ring attached to a hexenoic acid chain with a keto group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones, followed by oxidation and cyclization reactions. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as refluxing with specific solvents and the use of catalysts to enhance reaction rates are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the keto group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the keto group to alcohols.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (E)-4-Oxo-6-(pyridin-4-yl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine: Another aromatic heterocycle with nitrogen atoms, similar in structure and reactivity to pyridine.
Pyrido[2,3-d]pyrimidine: A fused heterocyclic system with biological activities similar to those of this compound.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a pyridine ring and a hexenoic acid chain with a keto group
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(E)-4-oxo-6-pyridin-4-ylhex-5-enoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(3-4-11(14)15)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+ |
InChI-Schlüssel |
VOXSRFVYHNZFGD-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CN=CC=C1/C=C/C(=O)CCC(=O)O |
Kanonische SMILES |
C1=CN=CC=C1C=CC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15226121.png)
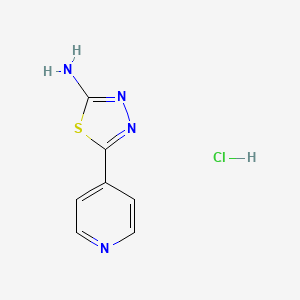

![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
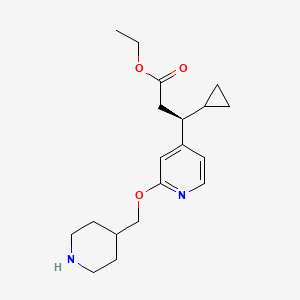
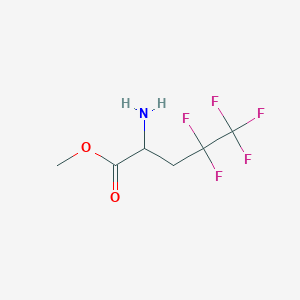

![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
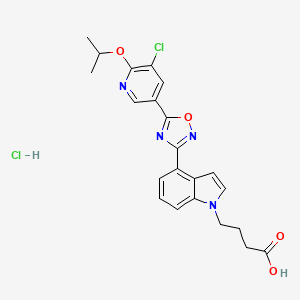
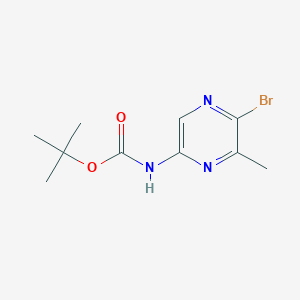
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)
